molecular formula C21H24ClNO4S B12132582 N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12132582
M. Wt: 421.9 g/mol
InChI Key: SYZUEWKCRLUCQQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique combination of functional groups and structural features makes it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Acetamide Backbone: The initial step involves the preparation of the acetamide backbone. This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the 3-chlorobenzyl Group: The next step involves the introduction of the 3-chlorobenzyl group. This can be done through a nucleophilic substitution reaction, where the acetamide is treated with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the 3,4-dimethylphenoxy Group: The third step involves the attachment of the 3,4-dimethylphenoxy group. This can be achieved through an etherification reaction, where the intermediate compound is reacted with 3,4-dimethylphenol in the presence of a dehydrating agent like thionyl chloride.

    Incorporation of the Tetrahydrothiophen-3-yl Group: The final step involves the incorporation of the tetrahydrothiophen-3-yl group. This can be done through a cyclization reaction, where the intermediate compound is treated with a sulfur-containing reagent under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to explore new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)acetamide: Lacks the tetrahydrothiophen-3-yl group.

    N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide: Differs in the position of the sulfur atom in the tetrahydrothiophen group.

Uniqueness

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-15-6-7-20(10-16(15)2)27-13-21(24)23(19-8-9-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-7,10-11,19H,8-9,12-14H2,1-2H3

InChI Key

SYZUEWKCRLUCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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